2-(2-bromo-4-methoxyphenoxy)acetic acid
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Overview
Description
2-(2-bromo-4-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9BrO4 It is characterized by the presence of a bromine atom, a methoxy group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)acetic acid typically involves the bromination of 4-methoxyphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process. The subsequent reaction with chloroacetic acid is carried out under basic conditions, usually with sodium hydroxide, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid moiety can be reduced to form alcohols or aldehydes
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)acetic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate enzymatic activities and interact with receptor sites, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxyphenylacetic acid
- 2-Bromo-2-(4-methoxyphenyl)acetic acid
- 2-(2-Bromo-5-methoxyphenyl)acetic acid
- 2-(2-Bromo-6-methoxyphenyl)acetic acid .
Uniqueness
2-(2-bromo-4-methoxyphenoxy)acetic acid is unique due to the presence of both a bromine atom and a methoxy group on the phenoxyacetic acid backbone. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
CAS No. |
875816-50-5 |
---|---|
Molecular Formula |
C9H9BrO4 |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
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